2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol is a compound belonging to the class of pyrazole derivatives, which are known for their diverse pharmacological activities. Pyrazole and its derivatives are recognized as significant scaffolds in medicinal chemistry due to their ability to exhibit various biological effects, including anti-inflammatory, analgesic, and antitumor properties . The compound's structure features a pyrazole ring substituted with an ethyl and methyl group, linked through an amino group to an ethanol moiety.
This compound is classified as an organic heterocyclic compound, specifically a substituted pyrazole. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms, which contribute to their unique chemical properties and biological activities.
The synthesis of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with an appropriate amine source, such as ethanolamine. The reaction conditions may vary but often include solvents like ethanol or dimethyl sulfoxide to facilitate the reaction .
The molecular formula of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol is . Its structure includes:
The molecular weight is approximately 182.23 g/mol. The presence of functional groups such as the amino and hydroxyl groups contributes to its reactivity and potential biological activity.
The compound can participate in various chemical reactions typical for amines and alcohols, including:
These reactions can lead to the formation of new compounds or modifications of existing structures, enhancing the compound's pharmacological profile.
The mechanism of action for compounds like 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol often involves modulation of biological pathways through interaction with specific targets such as enzymes or receptors. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
Research indicates that pyrazole derivatives can influence signaling pathways associated with pain and inflammation, making them valuable in therapeutic applications.
The physical properties include:
Key chemical properties involve:
Relevant data on melting point, boiling point, and specific heat capacity may vary based on purity and environmental conditions.
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol has potential applications in:
The core structure of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol contains three key elements that define its pharmacophoric features: (1) a 1-ethyl-substituted pyrazole ring providing the heterocyclic foundation, (2) a methylamino linker at the C4 position, and (3) an ethanolamine terminus serving as the hydrophilic headgroup. This arrangement creates a balanced molecular architecture where the pyrazole ring acts as a hydrogen bond acceptor, the secondary amine linker serves as both hydrogen bond donor/acceptor, and the hydroxyl group provides additional hydrogen bonding capacity and polarity. [5]
Pyrazole Substitution Pattern: The 1-ethyl group confers moderate lipophilicity (logP ~1.5-2.0), while the C5-methyl group enhances steric stabilization of the heterocycle. The C4-aminomethyl positioning enables vectorial extension of the molecule without significant steric encumbrance. This specific substitution pattern (1-ethyl-5-methyl-4-aminomethyl) creates an optimal spatial arrangement for receptor interaction, differentiating it from isomeric variants like 1-methyl-pyrazol-5-yl derivatives which exhibit different electronic distributions. [1] [3] [5]
Ethanolamine Conformation: The flexible ethanolamine tail adopts multiple low-energy conformations, allowing adaptation to various biological targets. Quantum mechanical calculations indicate a preference for gauche conformation around the C-C bond adjacent to nitrogen, stabilizing intramolecular hydrogen bonding with the secondary amine. This conformational flexibility facilitates interactions with both aminergic receptors and transporters. [5]
Table 1: Structural Components and Pharmacophoric Roles of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol [3] [5]
Structural Element | Chemical Features | Pharmacophoric Role | Physicochemical Contribution |
---|---|---|---|
1-Ethyl-5-methylpyrazole | Bicyclic heterocycle with alkyl substituents | Hydrogen bond acceptor domain, hydrophobic contact | Lipophilicity enhancement, metabolic stability |
Methylamino linker (-CH₂-NH-) | Secondary amine | Hydrogen bond donor/acceptor, cationic center at physiological pH | Polarity modulator, conformational flexibility |
Ethanolamine terminus (-CH₂-CH₂-OH) | Hydroxyethyl group | Hydrogen bond donor/acceptor, hydrophilic anchor | Water solubility enhancement, solvation capacity |
The hydrochloride salt form (C₈H₁₆ClN₃O, MW 205.68 g/mol), commercially available under CAS 1803590-27-3, significantly enhances aqueous solubility (>50 mg/mL) compared to the free base, facilitating biological testing. This salt formation protonates the secondary amine, creating a cationic center that improves interaction with anionic receptor sites while maintaining the hydrogen bonding capabilities of the hydroxyl group. The molecular weight below 300 Da and moderate lipophilicity align with Lipinski's criteria for drug-likeness, suggesting favorable absorption potential. [5]
Pyrazole derivatives have evolved from early anti-inflammatory agents to targeted therapeutics through strategic structural refinements:
First Generation (1980s-1990s): Simple 1-alkylpyrazoles emerged as COX inhibitors, exemplified by celecoxib analogs. These established the pyrazole nucleus as a versatile bioisostere for phenyl rings but suffered from metabolic instability and selectivity issues. The 1-ethyl substitution pattern began appearing in this era as a metabolic stabilization strategy compared to shorter alkyl chains. [4]
Second Generation (2000-2010): Aminomethyl-functionalized pyrazoles like 1-ethyl-5-methyl-1H-pyrazol-4-amine (CAS 1174882-85-9) became crucial building blocks. These allowed attachment of diverse pharmacophores while maintaining favorable logD profiles. During this period, researchers recognized that the 1-ethyl-5-methyl configuration provided optimal metabolic stability without excessive lipophilicity, leading to its incorporation in kinase inhibitors and receptor modulators. [4]
Third Generation (2010-Present): Purposeful hybridization with privileged side chains, particularly ethanolamine, produced targeted modulators with improved blood-brain barrier penetration. The specific combination seen in 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol represents this modern approach, where the ethanolamine terminus enables interactions with neuronal targets like the glycine transporter 1 (GlyT1). This evolution reflects medicinal chemistry's shift from opportunistic discovery to rational hybrid design. [5]
Table 2: Evolution of Pyrazole Derivatives in Drug Design [4] [5]
Generation | Representative Structure | Primary Therapeutic Targets | Key Advancement |
---|---|---|---|
First (1980s-90s) | 1,3-Diarylpyrazoles | COX-2, p38 MAPK | Established pyrazole as phenyl bioisostere |
Second (2000-10) | 4-Aminopyrazoles (e.g., 1-ethyl-5-methyl-1H-pyrazol-4-amine) | Kinases, GPCRs | Aminomethyl linker enabled scaffold diversification |
Third (2010-) | Ethanolamine hybrids (e.g., 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol) | GlyT1, mGluR5, cancer pathways | Optimized blood-brain barrier penetration with balanced solubility-lipophilicity |
Recent applications include the use of analogous structures like 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol (EVT-11878924, C₁₃H₁₇N₃O) as enzyme inhibitors modulating inflammatory responses and cancer cell proliferation. These demonstrate how strategic functionalization of the 1-ethyl-5-methylpyrazole core enables precise target engagement. The ethanolamine variant represents a logical extension optimized for targets requiring additional hydrogen bonding capacity.
The 1-ethyl-5-methyl configuration in pyrazole-based drug design addresses multiple optimization challenges simultaneously through carefully balanced electronic, steric, and metabolic properties:
Metabolic Stabilization: Ethyl substitution at N1 provides superior resistance to oxidative dealkylation compared to methyl groups, while avoiding the excessive lipophilicity of longer alkyl chains (propyl, butyl). The 5-methyl group blocks electrophilic attack at this vulnerable position, reducing unwanted metabolic activation. This combination yields a half-life improvement of approximately 3-fold over 1-methyl analogs in microsomal stability assays, addressing a key limitation in earlier pyrazole therapeutics. [4] [5]
Steric and Electronic Optimization: The methyl group at C5 creates a favorable steric environment that forces the N1-ethyl group into a pseudo-axial orientation, enhancing interaction with hydrophobic receptor pockets. Electronically, the 1-ethyl-5-methyl pattern creates a dipole moment of approximately 2.1 Debye across the pyrazole ring, facilitating π-stacking interactions with aromatic residues in binding sites. This is unattainable with symmetric substitution patterns. [3] [5]
Lipophilicity Management: Experimental logD₇.₄ values for 1-ethyl-5-methylpyrazole derivatives range between 1.8-2.2, striking an optimal balance between membrane permeability and aqueous solubility. The ethyl group contributes +0.5 log units versus methyl, while the C5-methyl adds +0.3, collectively positioning molecules in the ideal logD window for oral bioavailability. This contrasts sharply with 1-H-pyrazoles (logD ~0.5-1.0, too hydrophilic) or 1-phenylpyrazoles (logD >3.0, excessively lipophilic). [3] [5]
Table 3: Comparative Effects of Pyrazole Substituents on Drug Properties [3] [4] [5]
Substituent Pattern | Metabolic Stability (t₁/₂, min) | logD₇.₄ | Steric Parameters (Es) | Primary Application |
---|---|---|---|---|
1-H,5-H | <10 | 0.8-1.2 | Reference (Es=0) | Limited due to rapid metabolism |
1-Methyl,5-H | 15-20 | 1.2-1.5 | -0.55 (methyl) | Early anti-inflammatories |
1-Ethyl,5-H | 25-35 | 1.7-2.0 | -0.49 (ethyl) | Intermediate metabolites |
1-Ethyl,5-Methyl | 45-60 | 1.8-2.2 | -0.55 (C5-methyl) | Targeted CNS agents, kinase inhibitors |
The hybrid approach combining this optimized heterocycle with the ethanolamine moiety creates a multimodal pharmacophore capable of simultaneous hydrophobic, hydrogen bonding, and ionic interactions. This is exemplified by the advanced GlyT1 inhibitor 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, which contains the 1-ethylpyrazole motif and demonstrates exceptional potency (IC₅₀=1.8 nM) and brain penetration. The 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol scaffold represents a strategic simplification of this successful pharmacophore while retaining the critical substituent effects. [5]
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0